![molecular formula C17H20N2O4S B4634164 1-(3-{[4,6-dihydroxy-2-(methylsulfanyl)pyrimidin-5-yl]methyl}-4-propoxyphenyl)ethanone](/img/structure/B4634164.png)
1-(3-{[4,6-dihydroxy-2-(methylsulfanyl)pyrimidin-5-yl]methyl}-4-propoxyphenyl)ethanone
Overview
Description
1-(3-{[4,6-dihydroxy-2-(methylsulfanyl)pyrimidin-5-yl]methyl}-4-propoxyphenyl)ethanone is a complex organic compound that features a pyrimidine ring substituted with hydroxy and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[4,6-dihydroxy-2-(methylsulfanyl)pyrimidin-5-yl]methyl}-4-propoxyphenyl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 6-amino-pyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[4,6-dihydroxy-2-(methylsulfanyl)pyrimidin-5-yl]methyl}-4-propoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(3-{[4,6-dihydroxy-2-(methylsulfanyl)pyrimidin-5-yl]methyl}-4-propoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-{[4,6-dihydroxy-2-(methylsulfanyl)pyrimidin-5-yl]methyl}-4-propoxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The pyrimidine ring can also participate in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methyl-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
- (2S,3R,4S,5S)-3,4-dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)pyrrolidinium
Uniqueness
1-(3-{[4,6-dihydroxy-2-(methylsulfanyl)pyrimidin-5-yl]methyl}-4-propoxyphenyl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methylsulfanyl groups allows for diverse chemical reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
5-[(5-acetyl-2-propoxyphenyl)methyl]-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-7-23-14-6-5-11(10(2)20)8-12(14)9-13-15(21)18-17(24-3)19-16(13)22/h5-6,8H,4,7,9H2,1-3H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWISNLJMKWATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C)CC2=C(N=C(NC2=O)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


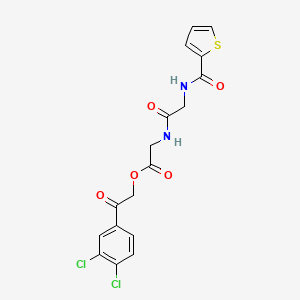
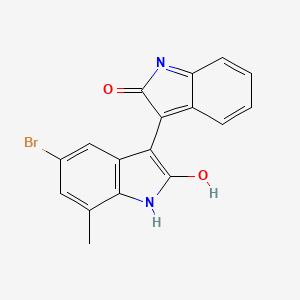
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4634097.png)
![N-[(furan-2-yl)methyl]-5-methyl-1-benzofuran-2-carboxamide](/img/structure/B4634102.png)
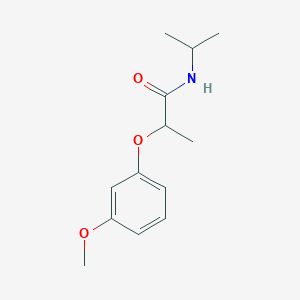
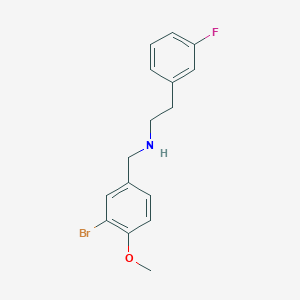
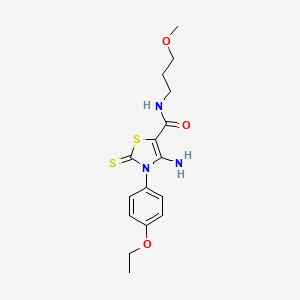
![N-[(1-benzoyl-3-piperidinyl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B4634123.png)
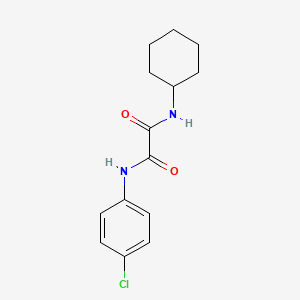
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4634144.png)
![1-{[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B4634150.png)
![2-chloro-N-[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B4634159.png)
![methyl 3-({[4-(1-adamantyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4634160.png)

